molecular formula C20H16N4O5S B2457201 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 893967-92-5

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B2457201
CAS RN: 893967-92-5
M. Wt: 424.43
InChI Key: YXUNRGDJPDXNFF-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide” is a compound that exhibits antidiabetic, anti-inflammatory, and antitumor activities . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

A series of compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . The synthesis process involves the use of various chemical reactions and techniques, and the yield of the final product can vary .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole fragment is almost planar, and the phenyl ring makes a dihedral angle with this mean moiety . The compound also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The IR spectra of these derivatives showed characteristic N–H stretching peaks corresponding to the primary NH2 group, C=O stretching peak corresponding to the COCH3 group, and C=O stretching peak corresponding to the COOC2H5 group .


Physical And Chemical Properties Analysis

The compound has specific physical and chemical properties. For instance, the yield of the compound is 62%; melting point: 231–233 °C; 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Notably, the derivative 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l) demonstrated promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cells (IC50 = 22.6 μM) .

Antimicrobial Properties

Imidazo[2,1-b]thiazole derivatives have shown broad-spectrum pharmacological activities, including antifungal and antibacterial effects. While specific data on this compound’s antimicrobial activity are not provided in the literature, its structural features suggest potential in this area .

Anti-Inflammatory Potential

Compounds containing imidazo[2,1-b]thiazole scaffolds have been explored for their anti-inflammatory properties. Although direct evidence for this compound is lacking, its structural resemblance to known anti-inflammatory agents warrants further investigation .

Antihypertensive Effects

Imidazo[2,1-b]thiazole-based compounds have been studied as potential antihypertensive agents. While no direct studies on this specific compound are available, its scaffold aligns with this therapeutic category .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Imidazo[2,1-b]thiazoles have been explored as CFTR-selective potentiators. Although no direct evidence is provided for this compound, its structural features suggest possible activity in this context .

Bis-Heterocyclic Applications

Bis-heterocycles, including imidazo[2,1-b]thiazoles, exhibit diverse biological and pharmaceutical activities. These include DNA-binding applications, tuberculostatic effects, antibacterial properties, and antitumor activity. While specific data for this compound are not available, its scaffold aligns with this class of compounds .

Future Directions

The imidazo[2,1-b]thiazole derivatives, including “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide”, have shown promising results in various biological activities. Therefore, they could be further optimized and developed as potential therapeutic agents for various diseases .

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)19(25)21-13-5-3-4-12(8-13)15-11-23-6-7-30-20(23)22-15/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNRGDJPDXNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

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